Phenazine (methosulfate)
Description
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Structure
3D Structure of Parent
Properties
Molecular Formula |
C14H15N2O4S+ |
|---|---|
Molecular Weight |
307.35 g/mol |
IUPAC Name |
methyl hydrogen sulfate;5-methylphenazin-5-ium |
InChI |
InChI=1S/C13H11N2.CH4O4S/c1-15-12-8-4-2-6-10(12)14-11-7-3-5-9-13(11)15;1-5-6(2,3)4/h2-9H,1H3;1H3,(H,2,3,4)/q+1; |
InChI Key |
RXGJTUSBYWCRBK-UHFFFAOYSA-N |
Canonical SMILES |
C[N+]1=C2C=CC=CC2=NC3=CC=CC=C31.COS(=O)(=O)O |
Origin of Product |
United States |
Historical Development and Foundational Discoveries in Phenazine Methosulfate Research
Early Synthesis and Initial Chemical Characterization
The first synthesis of phenazine (B1670421) methosulfate was achieved in 1913 by Kehrmann and Havas, who produced the compound from phenazine and dimethylsulfate. arxiv.orgnih.gov PMS is a cationic, hydrophilic molecule that is widely utilized as an intermediate redox reagent. arxiv.orgnih.gov It is capable of accepting electrons from reduced dehydrogenase coenzymes, such as NADH and NADPH, and transferring them to other molecules, like tetrazolium salts. arxiv.orgnih.gov
A key characteristic of PMS is its ability to exist in both an oxidized and a reduced state, each with distinct properties. The oxidized form, the cationic PMS, is yellow and exhibits green fluorescence under UV excitation (340 nm) with an emission peak at 526 nm. arxiv.orgnih.govresearchgate.net When PMS is reduced, it forms the neutral, colorless derivative known as methyl-phenazine (MPH). arxiv.orgnih.gov MPH is hydrophobic and shows blue fluorescence with an emission peak around 465 nm. arxiv.orgnih.govresearchgate.net This change in fluorescence and solubility upon reduction is fundamental to many of its applications. arxiv.orgarxiv.org The reoxidation of methyl-phenazine back to PMS can also occur. arxiv.orgresearchgate.net
Table 1: Physicochemical Properties of Phenazine Methosulfate (PMS) and its Reduced Form (Methyl-phenazine, MPH) This table is interactive. You can sort the columns by clicking on the headers.
| Property | Phenazine Methosulfate (PMS) | Methyl-phenazine (MPH) |
|---|---|---|
| Form | Oxidized Cation | Reduced Derivative |
| Color | Yellow | Colorless |
| Solubility | Hydrophilic | Hydrophobic |
| Fluorescence (Ex: 340 nm) | Green (λem: 526 nm) arxiv.orgnih.gov | Blue (λem: 465 nm) arxiv.orgnih.gov |
| UV Absorption (Amax) | 387.5 nm sigmaaldrich.com | N/A |
Pioneering Applications in Dehydrogenase Histochemistry and Cytochemistry
Following its synthesis, PMS found a significant application in the field of histochemistry, particularly for the localization of dehydrogenase enzymes. arxiv.orgnih.gov Early work by researchers like Dickens, McIlwain, Farber, and Bueding established its use in these techniques. arxiv.org In dehydrogenase histochemistry, PMS functions as a redox reagent that couples the oxidation of reduced coenzymes (like NADH or NADPH, produced by dehydrogenases) to the reduction of tetrazolium salts. arxiv.orgnih.govresearchgate.net This reaction produces intensely colored, insoluble formazans at the site of enzyme activity, allowing for the histochemical localization of specific dehydrogenases. arxiv.orgnih.govnih.gov
The process involves PMS accepting electrons from flavoproteins, such as succinic dehydrogenase, or non-enzymatically from NAD(P)H. arxiv.orgnih.gov The resulting reduced PMS (methyl-phenazine) then donates these electrons to a tetrazolium salt, reducing it to a colored formazan (B1609692). arxiv.orgnih.gov This method became a cornerstone for studying the activity of various dehydrogenases within tissues and cells. nih.govnih.gov
Evolution of Phenazine (Methosulfate)'s Role in Photosynthesis Research
The utility of PMS extended into the realm of photosynthesis research. arxiv.orgnih.gov It was identified as a cofactor for cyclic electron transport in isolated chloroplasts and algal cells. illinois.eduacs.org In this role, PMS acts as an electron carrier, facilitating a cyclic flow of electrons around photosystem I. This process is linked to the generation of a proton gradient across the thylakoid membrane, which drives ATP synthesis (photophosphorylation) without the net production of NADPH or the evolution of oxygen. illinois.edu
Studies showed that PMS can influence chlorophyll (B73375) a fluorescence. illinois.edu At low concentrations, it can hasten the rate of electron flow, while at higher concentrations, it quenches fluorescence. illinois.edu The use of PMS in conjunction with inhibitors like dichlorophenyl dimethyl urea (B33335) (DCMU) helped researchers to dissect the different electron transport pathways in photosynthesis. illinois.edu Its ability to act as an electron donor in photosynthetic experiments, particularly for the reduction of cytochrome c, further solidified its importance as a tool in this field. mpbio.com More recently, PMS has been used in the gram-scale flow photosynthesis of deuterium-labeled pyocyanin (B1662382) in water. researcher.liferesearchgate.net
Early Investigations into Cytochrome System Dynamics
Early investigations into the mitochondrial respiratory chain benefited from the use of phenazine methosulfate. nih.gov PMS is a mobile electron carrier that can interact with the electron transport chain at multiple points. mdpi.com It has the ability to accept electrons from Complex II (succinate dehydrogenase) and transfer them to other acceptors. nih.gov
A significant finding was that PMS exhibits a dual affinity: it can pass electrons to its typical substrate in histochemistry, nitro blue tetrazolium (NBT), or it can transfer them to Complex IV (cytochrome c oxidase, COX). nih.gov In systems with functional COX, PMS preferentially donates electrons to molecular oxygen via the cytochrome system. nih.gov However, if COX activity is inhibited or absent, PMS will reduce NBT to formazan. nih.gov This characteristic allows PMS to be used in assays to identify COX-deficient cells. nih.gov Furthermore, the reduced form of PMS can serve as an electron donor to reduce cytochrome c. mpbio.com It can also be used to determine the orientation of reconstituted cytochrome cbb3 in proteoliposomes. pnas.org
Expansion of Phenazine (Methosulfate) Applications in Microbial Metabolism Studies
The study of phenazines, a class of nitrogen-containing heterocyclic compounds produced by various bacteria, has provided context for the applications of synthetic derivatives like PMS. nih.govresearchgate.net Natural phenazines play multiple roles in microbial physiology, including acting as electron shuttles, modifying the cellular redox state, and contributing to biofilm formation. nih.govresearchgate.net
PMS, as a synthetic phenazine, has been used to probe these processes. In Pseudomonas aeruginosa, for example, studies have shown that phenazines can divert electrons from the respiratory chain. biorxiv.org The effect of phenazines on respiratory activity and electron flow depends on the available carbon source and the composition of the electron transport chain. biorxiv.orgnih.gov For instance, during growth on substrates like succinate (B1194679), phenazines can inhibit the reduction of tetrazolium dyes, suggesting they are shunting electrons away from the main respiratory pathway. biorxiv.org These studies, using tools like PMS, have highlighted the plasticity of bacterial metabolism and the integral role of redox-active compounds in their ecological fitness. nih.govresearchgate.net
Fundamental Biochemical Mechanisms of Phenazine Methosulfate Action
Electron Transfer and Redox Cycling Mechanisms
The cornerstone of PMS's biochemical activity is its ability to undergo reversible oxidation and reduction, a process commonly referred to as redox cycling. researchgate.net This cycling allows it to shuttle electrons between different molecules, thereby facilitating reactions that might otherwise occur slowly or not at all.
Interconversion Dynamics of Oxidized and Reduced Phenazine (B1670421) (Methosulfate) Forms (PMS⁺ and PMSH)
Phenazine (methosulfate) exists in two primary redox states: an oxidized form (PMS⁺) and a reduced form (PMSH). The oxidized state, PMS⁺, is characterized by its yellow color, while the reduced form, PMSH (also referred to as methyl-phenazine or 5,10-dihydro-5-methylphenazine), is colorless. chemicalbook.insigmaaldrich.com The interconversion between these two forms is the basis of its function as an electron carrier. PMS⁺ can accept electrons from a donor molecule, becoming reduced to PMSH. chemicalbook.in Subsequently, the colorless PMSH can donate these electrons to an acceptor molecule, thereby being re-oxidized back to the yellow PMS⁺. chemicalbook.inarxiv.org This cycle can repeat, allowing a small amount of PMS to facilitate a significant transfer of electrons. The reduced form, PMSH, is noted to be hydrophobic and has low solubility in aqueous solutions. arxiv.org It is also readily reoxidized by molecular oxygen. chemicalbook.inarxiv.org
The redox potential (E₀') of PMS at pH 7.0 and 30°C is +0.080 V, which positions it to interact with a wide range of biological redox couples. chemicalbook.in The spectral properties of these forms are distinct; the oxidized form (PMS⁺) has a maximum absorbance at 387 nm. sigmaaldrich.comfrontiersin.org
Investigation of Single- and Two-Electron Transfer Pathways
The reduction of PMS⁺ and the subsequent oxidation of PMSH can proceed through either single- or two-electron transfer pathways. researchgate.netmdpi.comrsc.org Research indicates that PMS can undergo a two-electron reduction to form the fully reduced PMSH. rsc.org However, it can also participate in single-electron transfer reactions, leading to the formation of a free radical intermediate, the semiquinone PMS·. researchgate.netrsc.org This reactivity allows PMS to engage in complex redox chemistry. For instance, reductively driven PMS redox cycling, involving either single- or two-electron transfers, can lead to the production of reactive oxygen species (ROS), such as the superoxide (B77818) radical anion, when oxygen is the electron acceptor. researchgate.netmdpi.comnih.gov
Cyclic voltammetry studies have provided evidence for two consecutive single-electron transfer steps in the redox cycling of PMS. researchgate.net This stepwise transfer highlights the compound's ability to act as a versatile redox mediator, capable of interacting with both one-electron and two-electron donors and acceptors.
Elucidation of Electron Acceptor and Carrier Functionality
Phenazine (methosulfate) is widely recognized for its role as an artificial electron acceptor and carrier in various enzymatic and cellular systems. pubcompare.aichemicalbook.insigmaaldrich.com In its oxidized state (PMS⁺), it can accept electrons from a variety of biological electron donors. chemicalbook.inarxiv.org Once reduced to PMSH, it then acts as an electron donor, transferring the accepted electrons to a final acceptor molecule. chemicalbook.inmpbio.com This carrier functionality is pivotal in many experimental setups. For example, PMS is frequently used to couple the oxidation of reduced coenzymes, such as NADH or NADPH, to the reduction of tetrazolium salts, which results in the formation of a colored formazan (B1609692) product, a common method in cell viability assays. arxiv.orgomanchem.com It can also transfer electrons to other acceptors like cytochrome c, indophenols, and molecular oxygen. chemicalbook.insigmaaldrich.commpbio.com
Interactions with Endogenous Biological Reductants
The ability of PMS to function as an electron carrier is intrinsically linked to its interaction with endogenous reducing agents within biological systems. These interactions are fundamental to its application in studying various metabolic pathways and enzyme activities.
NAD(P)H-Mediated Reduction Processes
Phenazine (methosulfate) is readily reduced non-enzymatically by the reduced forms of nicotinamide (B372718) adenine (B156593) dinucleotide (NADH) and nicotinamide adenine dinucleotide phosphate (B84403) (NADPH). chemicalbook.inarxiv.orgmpbio.comomanchem.com This reaction is a key aspect of its mechanism of action in many biochemical assays. chemicalbook.inomanchem.com PMS effectively acts as an oxidant for NAD(P)H, accepting electrons to become reduced to PMSH, while NAD(P)H is oxidized to NAD(P)⁺. tandfonline.comtandfonline.com This non-enzymatic reduction is a rapid process and forms the basis for using PMS to measure the activity of NAD(P)H-dependent dehydrogenases. arxiv.orgnih.gov By coupling the production of NAD(P)H by these enzymes to the PMS-mediated reduction of a colored indicator, the enzyme's activity can be quantified spectrophotometrically. omanchem.com
| Feature | Description |
| Reactants | Phenazine (methosulfate) (PMS⁺), NAD(P)H |
| Products | Reduced Phenazine (methosulfate) (PMSH), NAD(P)⁺ |
| Nature of Reaction | Non-enzymatic redox reaction |
| Significance | Forms the basis for assays of NAD(P)H-dependent dehydrogenases. arxiv.orgomanchem.comnih.gov |
Flavoprotein-Dependent Reduction, with emphasis on Succinate (B1194679) Dehydrogenase
In addition to its non-enzymatic reduction by NAD(P)H, phenazine (methosulfate) can also be reduced by flavoproteins. sigmaaldrich.comarxiv.orgmpbio.com A prominent example of this is its interaction with succinate dehydrogenase (also known as Complex II of the mitochondrial electron transport chain). arxiv.orgmdpi.com Succinate dehydrogenase is a flavoprotein that contains a covalently bound flavin adenine dinucleotide (FAD) cofactor. mdpi.com PMS can act as an artificial electron acceptor for succinate dehydrogenase, intercepting electrons from the enzyme's reduced FAD cofactor. mdpi.com This allows for the measurement of succinate dehydrogenase activity independently of the rest of the electron transport chain. mdpi.com The enzyme catalyzes the oxidation of succinate to fumarate, and the electrons generated are transferred to PMS, reducing it to PMSH. mdpi.com This PMSH can then reduce a terminal electron acceptor, such as a tetrazolium salt, for colorimetric detection. mdpi.com
| Enzyme | Electron Donor | Electron Acceptor |
| Succinate Dehydrogenase | Succinate | Phenazine (methosulfate) (PMS) |
Reduction by Non-Enzymatic Biological Molecules
Phenazine methosulfate (PMS) can be reduced non-enzymatically by a variety of biological molecules, a process central to its function as an electron carrier in biochemical assays. mpbio.commpbio.comsigmaaldrich.com This reduction involves the transfer of electrons to the oxidized, yellow-colored PMS, converting it to its colorless, reduced form, methyl-phenazine (MPH). sigmaaldrich.comarxiv.orgnih.gov This property allows it to couple with various redox reactions in laboratory settings.
A range of non-enzymatic biological molecules have been demonstrated to reduce PMS, including:
Ascorbate (B8700270) (Vitamin C): Ascorbic acid is a well-known reducing agent and has been shown to reduce PMS. mpbio.commpbio.comsigmaaldrich.comarxiv.orgnih.gov This reaction is utilized in certain assays, such as determining nitric oxide reductase activity. mpbio.commpbio.comsigmaaldrich.com In studies of the denitrifying bacterium Pseudomonas perfectomarinus, the reduction of nitric oxide to nitrous oxide was achieved using an ascorbate-reduced PMS system as the electron donor. nih.govird.fr
Vitamin K: Reduced forms of Vitamin K can also serve as electron donors for the non-enzymatic reduction of PMS. mpbio.commpbio.comsigmaaldrich.comarxiv.orgnih.gov
Reduced Ubiquinones: These lipid-soluble electron carriers, integral to the mitochondrial respiratory chain, are capable of reducing PMS non-enzymatically. mpbio.commpbio.comsigmaaldrich.comarxiv.orgnih.gov In experiments with chromatophores from Rhodospirillum rubrum, the photooxidation of reduced PMS was linked to the reduction of added ubiquinone. capes.gov.brpnas.org
Dithionite (B78146): Sodium dithionite is a powerful reducing agent that readily reduces PMS. mpbio.commpbio.comsigmaaldrich.comarxiv.orgnih.gov This reaction has been used in various experimental systems, including the generation of a proton gradient across liposome (B1194612) bilayers where dithionite served as the electron donor and PMS as the electron carrier. researchgate.net It has also been used to treat isolated cytochrome c1 to remove endogenous reducing equivalents. nih.gov
Sodium Borohydride: This chemical reducing agent is also effective in the non-enzymatic reduction of PMS. mpbio.commpbio.comsigmaaldrich.comarxiv.orgnih.govosdd.netbiorxiv.org
The general mechanism involves the direct transfer of electrons from these donor molecules to PMS, resulting in the formation of the reduced, uncharged methyl-phenazine. The ease of this reduction by common biological and chemical reductants underscores the utility of PMS as an electron carrier in diverse biochemical and cellular studies. sigmaaldrich.comarxiv.org
Reactive Oxygen Species Generation via Phenazine (Methosulfate) Redox Cycling
A key aspect of phenazine methosulfate's (PMS) biochemical activity is its ability to undergo redox cycling, a process that can lead to the generation of reactive oxygen species (ROS). researchgate.netnih.gov This occurs when the reduced form of PMS (methyl-phenazine) transfers electrons to molecular oxygen, regenerating the oxidized PMS and producing superoxide radical anions. researchgate.netmdpi.com This redox cycling makes PMS a potent tool for inducing oxidative stress in cellular systems. frontiersin.org
Formation and Detection of Superoxide Radical Anions
The generation of superoxide radicals (O₂⁻•) by the PMS system is a well-documented phenomenon. researchgate.netmdpi.comfrontiersin.org In the presence of an electron donor, such as NADH or NADPH, PMS is reduced. biofargo.com The reduced PMS can then react with molecular oxygen in a one-electron transfer reaction to form the superoxide anion radical. researchgate.netnih.govmdpi.com This non-enzymatic system, often referred to as the PMS-NADH system, is a common method for generating superoxide radicals in experimental settings. brieflands.comljmu.ac.ukresearchgate.net
Several methods are employed to detect the formation of these superoxide radicals:
Nitroblue Tetrazolium (NBT) Reduction Assay: This is a widely used spectrophotometric method. mdpi.combrieflands.com Superoxide radicals reduce the yellow, water-soluble NBT to a blue, water-insoluble formazan product, which can be quantified by measuring the absorbance at a specific wavelength. mdpi.combrieflands.com The specificity of this reaction for superoxide can be confirmed by its inhibition with superoxide dismutase (SOD), an enzyme that scavenges superoxide radicals. mdpi.comnih.gov However, it's noted that NBT can also be reduced anaerobically by the NADH and PMS system, which can complicate the interpretation of results. nih.gov
Electron Spin Resonance (ESR) Spectroscopy: This technique, also known as Electron Paramagnetic Resonance (EPR), provides a more direct method for detecting and identifying free radicals. researchgate.netresearchgate.netsrce.hrmdpi.com To detect short-lived radicals like superoxide, a spin-trapping agent such as 5,5-dimethyl-1-pyrroline-N-oxide (DMPO) is used. researchgate.netresearchgate.netmdpi.com DMPO reacts with the superoxide radical to form a more stable spin adduct (DMPO-OOH), which can then be detected by the ESR spectrometer, providing characteristic spectral data for the trapped radical. researchgate.net
Cytochrome c Reduction: The reduction of ferricytochrome c to ferrocytochrome c by superoxide radicals can also be used as an indicator of superoxide formation. This reaction can be monitored spectrophotometrically. The inhibition of this reduction by SOD confirms the involvement of superoxide.
Other Colorimetric Sensors: Novel colorimetric sensors have been developed, such as those using N,N-Dimethyl-p-phenylene diamine (DMPD), which is oxidized by superoxide to a colored radical cation. researchgate.net
Table 1: Methods for Detecting Superoxide Anions Generated by Phenazine Methosulfate
| Detection Method | Principle | Key Features |
|---|---|---|
| Nitroblue Tetrazolium (NBT) Assay | Spectrophotometric measurement of formazan produced by the reduction of NBT by superoxide. mdpi.combrieflands.com | Widely used, but can be prone to interferences. nih.gov Specificity confirmed by inhibition with SOD. mdpi.comnih.gov |
| Electron Spin Resonance (ESR) Spectroscopy | Direct detection of paramagnetic species. Requires a spin trap (e.g., DMPO) to form a stable adduct with the superoxide radical. researchgate.netresearchgate.net | Highly specific and provides structural information about the radical. srce.hr |
| Cytochrome c Reduction | Spectrophotometric monitoring of the reduction of cytochrome c by superoxide. | Specificity is confirmed by inhibition with SOD. |
| N,N-Dimethyl-p-phenylene diamine (DMPD) Sensor | Colorimetric detection based on the oxidation of DMPD by superoxide to a colored product. researchgate.net | A newer method designed to overcome some limitations of the NBT assay. researchgate.net |
Investigation of Oxidative Stress Induction Pathways
The generation of superoxide by PMS-mediated redox cycling is a primary mechanism through which it induces oxidative stress in cells. frontiersin.orgnih.gov This initial formation of superoxide can trigger a cascade of events leading to broader cellular damage. Superoxide itself can damage biomolecules, or it can be converted to other, more reactive ROS such as hydrogen peroxide (H₂O₂) and the highly reactive hydroxyl radical (•OH). mdpi.com
Research has shown that exposing cells to PMS leads to the activation of various oxidative stress response pathways:
Activation of Transcription Factors: Studies have demonstrated that PMS treatment can activate transcription factors sensitive to cellular redox status. For instance, in human umbilical vein endothelial cells (HUVEC), interaction with PMS-treated red blood cells led to the activation of NF-κB, a key regulator of inflammatory and stress responses. nih.gov In bacterial systems like Streptomyces coelicolor, PMS has been shown to be an effective redox-active compound that directly activates the SoxR transcription factor, which controls a regulon of genes involved in defense against oxidative stress. frontiersin.orgresearchgate.net
Upregulation of Stress Response Genes: The activation of transcription factors like NF-κB and SoxR leads to the increased expression of genes that help the cell cope with oxidative damage. In human melanoma cells, PMS treatment resulted in the transcriptional upregulation of genes associated with heat shock (e.g., HSPA6, HSPA1A), oxidative stress (e.g., HMOX1 encoding heme oxygenase-1), and genotoxic stress (e.g., EGR1, GADD45A). mdpi.com Immunoblot analysis confirmed the upregulation of key redox-regulating proteins such as NRF2, HO-1, and HSP70. mdpi.com
Alteration of Cellular Redox State: PMS directly impacts the cellular redox balance by oxidizing crucial reducing equivalents like NADH and NADPH. nih.govtandfonline.com This shift in the NAD(P)+/NAD(P)H ratio can have widespread effects on metabolic pathways that are dependent on these cofactors, such as the pentose (B10789219) phosphate pathway and glycolysis. nih.gov In the context of hyperglycemic conditions, PMS was shown to alter the NAD+/NADH and NADP+/NADPH ratios, thereby affecting flux through the polyol pathway and various glycolytic control points. nih.gov
Mitochondrial Dysfunction: Mitochondria are a primary target of PMS-induced oxidative stress. The redox cycling of PMS can abstract electrons from the mitochondrial respiratory chain, leading to increased superoxide production within the mitochondria. nih.gov This can result in mitochondrial damage, including diminished transmembrane potential and reduced oxygen consumption rates, ultimately contributing to apoptosis. mdpi.com
Table 2: Investigated Pathways of Oxidative Stress Induced by Phenazine Methosulfate
| Pathway | Key Findings | Model System(s) |
|---|---|---|
| Transcription Factor Activation | Activation of NF-κB. nih.gov Activation of SoxR. frontiersin.org | Human Endothelial Cells (HUVEC). nih.govStreptomyces coelicolor. frontiersin.org |
| Stress Gene Upregulation | Increased expression of HMOX1, HSPA6, GADD45A. mdpi.com Upregulation of NRF2, HO-1, HSP70 proteins. mdpi.com | Human Melanoma Cells. mdpi.com |
| Cellular Redox State Alteration | Changes in NAD+/NADH and NADP+/NADPH ratios. nih.gov Impact on glycolysis and pentose phosphate pathway. nih.gov | Rat Lens. nih.gov |
| Mitochondrial Dysfunction | Increased mitochondrial superoxide production. mdpi.com Decreased mitochondrial membrane potential and oxygen consumption. mdpi.com | Human Melanoma Cells. mdpi.com |
Applications in Enzymology and Enzyme Kinetics Research Utilizing Phenazine Methosulfate
Dehydrogenase Enzyme Systems Analysis
PMS plays a crucial role in the analysis of dehydrogenase enzyme systems. researchgate.netmpbio.comnih.govnih.gov Dehydrogenases are a class of enzymes that catalyze the oxidation of a substrate by transferring electrons to an acceptor, typically a coenzyme such as nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) or flavin adenine dinucleotide (FAD). The use of PMS in these assays allows for the convenient spectrophotometric measurement of enzyme activity. researchgate.net
In dehydrogenase assays, PMS serves as an artificial electron acceptor, mediating the transfer of electrons from the reduced coenzyme (NADH or NADPH) generated by the dehydrogenase to a final indicator dye. researchgate.netmpbio.comnih.gov This is particularly valuable in a spectrophotometric assay first described by Anthony and Zatman for determining the kinetic parameters of enzymes like methanol (B129727) dehydrogenases. researchgate.net The oxidized form of PMS is typically yellow, while its reduced form is colorless. This property, however, is not the primary basis for its use in many assays. Instead, the reduced PMS is readily re-oxidized by a final electron acceptor, often a tetrazolium salt or an indophenol (B113434) dye, leading to a measurable color change. researchgate.netmpbio.com
It is important to note that under certain experimental conditions, such as in pre-reduced states, PMS may act as an electron donor, which can lead to interference in the assay. Additionally, PMS solutions can be sensitive to light, which may cause degradation and affect the reproducibility of results. researchgate.net Specifically, light can induce demethylation of PMS, yielding formaldehyde (B43269) and phenazine (B1670421). researchgate.net Therefore, careful handling and the use of appropriate controls are essential for accurate and reliable measurements.
The mechanism by which PMS couples the reduction of coenzymes to the reduction of tetrazolium salts is a key aspect of its application in enzymatic activity detection. researchgate.netmpbio.comnih.govnih.gov The process can be summarized in the following steps:
The dehydrogenase enzyme catalyzes the oxidation of its substrate, transferring electrons to a coenzyme (e.g., NAD+), resulting in its reduced form (NADH).
PMS then acts as an intermediate electron carrier, accepting electrons from the reduced coenzyme (NADH) and becoming reduced itself (PMSH). This reaction is non-enzymatic. chemicalbook.in
The reduced PMS (PMSH) readily donates these electrons to a final electron acceptor, which is often a tetrazolium salt. mpbio.comnih.gov
The reduction of the tetrazolium salt (e.g., p-iodonitrotetrazolium violet - INT) produces a colored, water-insoluble formazan (B1609692). nih.govnih.gov The intensity of the color produced is directly proportional to the amount of formazan formed, which in turn is proportional to the activity of the dehydrogenase enzyme.
Table 1: Electron Transfer Cascade in Dehydrogenase Assays Using PMS
| Step | Electron Donor | Electron Acceptor | Product | Observable Change |
|---|---|---|---|---|
| 1 | Substrate | NAD+ / FAD | Oxidized Substrate + NADH / FADH2 | - |
| 2 | NADH / FADH2 | PMS (oxidized) | NAD+ / FAD + PMS (reduced) | - |
| 3 | PMS (reduced) | Tetrazolium Salt | PMS (oxidized) + Formazan | Color Formation |
PMS has been instrumental in the development of assays for and the characterization of a variety of specific dehydrogenase activities. mpbio.comnih.govnih.gov Its ability to act as an efficient electron carrier has made it a valuable tool in diverse areas of biochemical research. mpbio.com
Phenazine methosulfate is utilized in the development of assays for tyrosine transaminase. mpbio.comnih.gov While the primary reaction of tyrosine transaminase does not directly involve a dehydrogenase, subsequent coupled enzymatic reactions that do produce a reduced coenzyme can be measured using PMS and a tetrazolium salt. This indirect measurement allows for the quantification of tyrosine transaminase activity. mpbio.com
A significant application of PMS is in the enzymatic determination of ethanol (B145695) in biological samples, such as serum. mpbio.comnih.govnih.gov This colorimetric micromethod relies on the enzyme alcohol dehydrogenase to catalyze the conversion of ethanol to acetaldehyde. nih.gov In this reaction, NAD+ is reduced to NADH. The NADH formed then transfers its electrons via the PMS-INT system to produce a stable red formazan that absorbs light at 505 nm. nih.gov This method has been shown to correlate well with other enzymatic-UV methods and demonstrates good precision and recovery. nih.gov
Table 2: Key Parameters of the Enzymatic Determination of Ethanol using PMS-INT
| Parameter | Value |
|---|---|
| Enzyme | Alcohol Dehydrogenase |
| Electron Carrier | Phenazine Methosulfate (PMS) |
| Final Electron Acceptor | p-Iodonitrotetrazolium Violet (INT) |
| Product Measured | Red Formazan |
| Wavelength of Maximum Absorbance | 505 nm |
| Correlation with UV method (r-value) | 0.98 |
| Precision (95% limits) | +/- 6.6% |
| Average Recovery | 99% |
Data from a study on the determination of ethanol in serum. nih.gov
PMS is also employed in studies of glucose dehydrogenase activity. nih.govnih.govresearchgate.net In this context, glucose dehydrogenase oxidizes glucose to gluconolactone, and the electrons are transferred to an acceptor. tandfonline.com PMS can act as an artificial electron acceptor in these assays, often in conjunction with another indicator like 2,6-dichlorophenolindophenol (DCIP). researchgate.netresearchgate.net The activity of membrane-bound D-glucose dehydrogenase from Pseudomonas species has been characterized using PMS, where its reductase activity was observed in the alkaline pH range. tandfonline.com Studies have also utilized the PMS-DCIP system to compare the specific activities of glucose dehydrogenase in different bacterial strains. researchgate.net
The reaction mechanism in the presence of DCIP involves the reduction of PMS by glucose dehydrogenase, followed by the re-oxidation of the reduced PMS by DCIP, leading to a decrease in the absorbance of the blue DCIP. researchgate.net This allows for the spectrophotometric monitoring of glucose dehydrogenase activity.
Characterization of Specific Dehydrogenase Activities
Steroid Δ4-5β-Dehydrogenase Investigations
Phenazine methosulfate plays a crucial role in the study of steroid Δ4-5β-dehydrogenase, an enzyme involved in the degradation of bile salts and other steroids. capes.gov.brnih.gov This enzyme catalyzes the introduction of a Δ4-double bond into the A-ring of 5β-steroids. capes.gov.brnih.gov In assays for this dehydrogenase, PMS acts as an intermediate electron acceptor, transferring hydrogen from the steroid substrate to an indicator molecule like cytochrome c. capes.gov.br The subsequent reduction of cytochrome c can be measured spectrophotometrically, providing a means to quantify the enzyme's activity. capes.gov.br
Research on a novel 5β-Δ4-ketosteroid dehydrogenase (5β-Δ4-KSTD1) from the bile-salt degrading bacterium Sphingobium sp. strain Chol11 utilized PMS in its characterization. nih.gov The purified enzyme demonstrated specificity for 5β-steroids and its activity was confirmed through its ability to reduce PMS. capes.gov.brnih.gov
Succinate (B1194679) Dehydrogenase Kinetic and Spectrophotometric Assays
Phenazine methosulfate is a key reagent in kinetic and spectrophotometric assays of succinate dehydrogenase (SDH), a crucial enzyme complex of the mitochondrial electron transport chain and the tricarboxylic acid cycle. profacgen.comtsijournals.com SDH catalyzes the oxidation of succinate to fumarate. profacgen.comtsijournals.com In these assays, PMS functions as an artificial electron acceptor, mediating the transfer of electrons from SDH to a secondary acceptor, often a dye like 2,6-dichlorophenolindophenol (DCPIP) or a tetrazolium salt such as iodonitrotetrazolium (B1214958) chloride (INT). profacgen.comtsijournals.comnih.gov
The reduction of the secondary acceptor, which is visually indicated by a color change, is measured spectrophotometrically to determine SDH activity. profacgen.comtsijournals.com For example, the reduction of the blue dye DCPIP results in a loss of color, and the rate of this change is proportional to the enzyme's activity. tsijournals.com Similarly, the reduction of INT produces a colored formazan product. researchgate.net
Kinetic studies have compared the efficiency of PMS with other artificial electron acceptors. For soluble, reconstitutively active succinate dehydrogenase, the activity values estimated with PMS are nearly the same as those with ferricyanide. nih.gov The use of PMS in these assays allows for the determination of important kinetic parameters, such as the Michaelis constant (Km) and the maximum velocity (Vmax) of the enzyme. nih.govusu.edu
Table 1: Comparison of Artificial Electron Acceptors in Succinate Dehydrogenase Assays
| Electron Acceptor | Relative Activity | Reference |
|---|---|---|
| Phenazine Methosulfate | Comparable to Ferricyanide | nih.gov |
| Ferricyanide | Comparable to PMS | nih.gov |
| WB (semiquindiimine radical) | ~Twice as high as PMS/Ferricyanide | nih.gov |
Lactic Dehydrogenase Cytochemical Localization Research
Phenazine methosulfate has been instrumental in advancing the cytochemical localization of lactic dehydrogenase (LDH), particularly in tissues like white skeletal muscle where conventional methods have limitations. nih.govscispace.com A major challenge in localizing LDH is its high solubility, which can lead to its diffusion out of tissue sections during incubation. nih.gov
To overcome this, a modified method was developed that incorporates PMS into the incubation medium. nih.govscispace.com The addition of PMS makes the staining system independent of the tissue's endogenous diaphorase, an enzyme that would otherwise be necessary to transfer electrons from NADH to the tetrazolium salt used for visualization (e.g., Nitro-BT). nih.gov This direct transfer of electrons via PMS significantly enhances the staining intensity and precision of LDH localization. nih.gov By applying the incubation mixture in a thin gelatin film, the leakage of LDH from the tissue is also minimized. nih.govscispace.com This improved methodology has allowed for the detailed localization of LDH within the sarcoplasmic reticulum of muscle fibers. nih.gov
Methodological Optimization Strategies for Dehydrogenase Assays
Optimizing dehydrogenase assays that use phenazine methosulfate is crucial for obtaining accurate and reproducible results. Several factors can influence the assay's performance, including the concentrations of PMS and the tetrazolium salt, pH, buffer composition, and incubation time. nih.govnih.gov
For instance, in a colorimetric assay for lactate (B86563) dehydrogenase-B (LDH-B), an incomplete factorial design was used to systematically optimize these parameters. nih.gov The assay relies on the PMS-mediated reduction of nitroblue tetrazolium (NBT) to formazan, which produces a color change. nih.govresearchgate.net The study found that careful adjustment of buffer type, pH, salt concentration, and incubation time was essential for maximizing the assay's sensitivity and reliability. nih.gov
Another optimization strategy involves the use of a different electron carrier, 1-methoxyphenazine (B1209711) methosulfate (MPMS), which can be used in LDH release assays. nih.gov Optimization of these assays also includes considering the potential for interference from substances in the sample. For example, detergents present in cell lysates can interfere with the assay, necessitating a protein precipitation step to remove them before measuring LDH activity. nih.gov
Table 2: Optimized Components for a Custom LDH Release Assay
| Component | Concentration in Assay Buffer | Reference |
|---|---|---|
| Iodonitrotetrazolium chloride | 2 mM | nih.gov |
| β-Nicotinamide adenine dinucleotide sodium salt | 3.2 mM | nih.gov |
| Lithium lactate | 160 mM | nih.gov |
| 1-Methoxyphenazine methosulfate | 15 µM | nih.gov |
| Tris-HCl, pH 8.2 | 0.2 M | nih.gov |
Determination of Nitric Oxide Reductase Activity
Phenazine methosulfate, in conjunction with ascorbic acid, is used to determine the activity of nitric oxide reductase. chemicalbook.inscientificlabs.iempbio.comscbt.com This application highlights the versatility of PMS as an electron carrier in assays for various redox enzymes.
Investigations into Oxidative Phosphorylation Processes
Phenazine methosulfate has been utilized as a tool to investigate the process of oxidative phosphorylation in mitochondria. nih.gov It can act as an artificial electron acceptor, influencing the electron transport chain and, consequently, the production of ATP. nih.gov Studies have shown that PMS can stimulate glucose metabolism in isolated perfused rat lungs, mimicking some effects of uncouplers of oxidative phosphorylation like 2,4-dinitrophenol (B41442) (DNP). nih.gov Perfusion with PMS led to a significant increase in CO2 production without altering the levels of lactate and pyruvate, indicating a shift in the cytoplasmic redox state. nih.gov However, PMS can also inhibit oxidative phosphorylation, highlighting its complex effects on mitochondrial metabolism.
Studies on Mitochondrial Electron Transport Chain Interactions
Phenazine methosulfate interacts with multiple components of the mitochondrial electron transport chain, making it a valuable probe for studying this fundamental process. chemicalbook.inmpbio.com It can accept electrons from various points in the chain, including those upstream of the sites of action of inhibitors like rotenone, antimycin A, and amobarbital. nih.gov This property allows researchers to bypass specific complexes and study isolated segments of the electron transport chain.
PMS can abstract electrons from the respiratory chain and transfer them to molecular oxygen, leading to the formation of superoxide (B77818) radicals. mdpi.com This redox cycling capability has been used to study oxidative stress and its effects on mitochondrial components. mdpi.com Furthermore, studies in Saccharomyces cerevisiae have suggested an interaction between the mitochondrial electron transport chain and a plasma membrane electron transport system, where PMS was used to facilitate the reduction of a cell-impermeable dye. nih.gov These investigations revealed that the presence of certain subunits of mitochondrial respiratory complexes III and IV is necessary for this plasma membrane electron transport activity. nih.gov
Research on Phenazine Methosulfate in Cellular Metabolism and Bioenergetics
Modulation of Intracellular Redox Homeostasis
Phenazine (B1670421) methosulfate is recognized as a potent modulator of the intracellular redox environment. nih.govfrontiersin.org As a redox-cycling compound, it can directly interfere with the balance of reducing and oxidizing species within the cell. frontiersin.org The mechanism often involves the generation of reactive oxygen species (ROS), such as superoxide (B77818) radicals, as PMS transfers electrons from cellular reductants like NAD(P)H to molecular oxygen. nih.govfrontiersin.org This activity can perturb the natural redox state, leading to oxidative stress and activating cellular response pathways. arizona.edu In various bacterial and eukaryotic cell models, the introduction of PMS has been shown to trigger responses to redox imbalance. frontiersin.orgplos.org
A primary mechanism by which phenazine methosulfate alters redox homeostasis is through its direct, non-enzymatic oxidation of NADH and NADPH to their oxidized forms, NAD⁺ and NADP⁺, respectively. tandfonline.com This action effectively lowers the cellular ratio of reduced to oxidized nicotinamide (B372718) nucleotides. tandfonline.com
Research conducted on Human Embryonic Kidney 293 (HEK293) cells demonstrated that exposure to PMS significantly decreased the NADH/NAD⁺ ratio under both normal oxygen (normoxia) and low oxygen (hypoxia) conditions. tandfonline.com This shift towards an oxidized state highlights its role as a potent intracellular oxidant. tandfonline.com
Table 1: Effect of Phenazine Methosulfate (PMS) on NADH/NAD⁺ Ratio in HEK293 Cells
| Condition | Treatment | Relative NADH/NAD⁺ Ratio |
| Normoxia | Control | 1.00 |
| Normoxia | PMS | 0.45 |
| Hypoxia | Control | 1.50 |
| Hypoxia | PMS | 0.60 |
| CoCl₂ (Hypoxia Mimetic) | Control | 1.35 |
| CoCl₂ (Hypoxia Mimetic) | PMS | 0.55 |
| Data adapted from a study on HEK293 cells, showing the relative decrease in the NADH/NAD⁺ ratio upon treatment with PMS under different conditions. The control under normoxia is set to 1.00 for comparison. tandfonline.com |
Due to its ability to accept electrons from NAD(P)H, phenazine methosulfate is a critical component in assays designed to assess cellular metabolic activity and viability. nih.gov In these assays, PMS acts as an intermediate electron carrier, coupling the generation of NAD(P)H by cellular dehydrogenases to the reduction of a reporter molecule, typically a tetrazolium salt like MTT, XTT, or NBT. researchgate.net
Impact on Cellular NAD(P)H/NAD(P) Ratios
Electron Transfer Across Biological Membrane Systems
Phenazine methosulfate is a lipophilic cation that can diffuse across biological membranes, enabling it to function as a transmembrane electron shuttle. researchgate.net It can accept an electron from a donor on one side of a lipid bilayer, traverse the membrane in its reduced state, and donate the electron to an acceptor on the opposite side. researchgate.net This capacity is fundamental to its use in studying bioenergetic processes in both living cells and artificial membrane models. researchgate.netjove.com
A significant application of phenazine methosulfate in bioenergetics research is its use in demonstrating chemiosmotic principles in artificial systems. researchgate.net Studies using liposomes—vesicles enclosed by a lipid bilayer that serve as models for primitive cells—have shown that PMS can mediate the formation of a proton gradient (ΔpH). researchgate.netresearchgate.net
In these experiments, PMS facilitates the transfer of electrons from an external donor, such as ascorbate (B8700270) or dithionite (B78146), to an electron acceptor, like ferricyanide, trapped inside the liposomes. researchgate.netresearchgate.net The reduction of PMS by the donor is accompanied by the uptake of a proton. researchgate.net After diffusing across the membrane, the reduced PMS is re-oxidized by the internal acceptor, releasing the proton inside the liposome (B1194612). researchgate.net This cycle effectively pumps protons into the vesicle, creating a substantial pH gradient across the membrane. researchgate.netresearchgate.net This research provides experimental support for theories on the origin of metabolic energy transduction in early life. researchgate.net
Table 2: PMS-Mediated Proton Gradient Formation in Liposome Models
| Electron Donor | Electron Acceptor (Internal) | Electron Carrier | Resulting pH Gradient (ΔpH units) | Fluorescence Quenching |
| Ascorbate | Ferricyanide | Phenazine Methosulfate | ~2.7 | 72% |
| Dithionite | Ferricyanide | Phenazine Methosulfate | ~2.7 | 72% |
| Data from studies using liposomes containing a fluorescent pH probe (9-aminoacridine) to measure the establishment of a proton gradient. researchgate.netresearchgate.net |
Research on Mitochondrial Function and Integrity
Phenazine methosulfate has been shown to directly interact with and impair the function of mitochondria. nih.gov It can intercept electrons from the mitochondrial electron transport chain (ETC), primarily from Complex I and Complex II, thereby disrupting the normal flow of electrons to oxygen. nih.govtandfonline.com This diversion of electrons not only decreases the efficiency of oxidative phosphorylation but also leads to the production of superoxide radicals, inducing mitochondriotoxic stress. nih.govarizona.edu This disruption of mitochondrial integrity can ultimately trigger pathways leading to programmed cell death. nih.gov
The mitochondrial membrane potential (Δψm) is a critical component of mitochondrial energy transduction, and its maintenance is essential for ATP synthesis and mitochondrial integrity. Research has demonstrated that phenazine methosulfate is a potent dissipator of this potential. nih.govarizona.edu
In studies using human malignant melanoma cells, exposure to PMS led to a significant and early loss of the mitochondrial transmembrane potential. nih.govarizona.edu This depolarization is a hallmark of mitochondrial dysfunction and is considered a key event in PMS-induced toxicity. nih.gov The loss of Δψm is closely linked to the compound's ability to interfere with the ETC and generate oxidative stress within the mitochondria. nih.govarizona.edu
Analysis of Alterations in Cellular Oxygen Consumption Rates
Phenazine methosulfate has been shown to directly impact mitochondrial function by altering the cellular oxygen consumption rate (OCR). As an artificial electron carrier, PMS can abstract electrons from the mitochondrial respiratory chain and transfer them to molecular oxygen, a process that can interfere with normal respiration. mdpi.comnih.gov
In studies on A375 malignant melanoma cells, exposure to PMS resulted in impaired mitochondrial oxygen consumption. semanticscholar.orgmdpi.com Real-time monitoring using a Seahorse Extracellular Flux (XF) analyzer showed that preincubation with PMS diminished the OCR, indicating mitochondriotoxicity. nih.govmdpi.com This effect is an early event in PMS-induced cellular stress. nih.gov In other contexts, such as with specific mammalian cells in perfusion culture, the addition of PMS as an artificial electron acceptor was found to increase both oxygen uptake and carbon dioxide production rates. colab.wsresearchgate.net This suggests that the effect of PMS on cellular respiration can be context-dependent, potentially varying with cell type and experimental conditions. In HeLa cells, for instance, PMS stimulates cellular respiration. nih.gov
Table 1: Effect of Phenazine Methosulfate (PMS) on Cellular Respiration Parameters
| Cell Type | Observation | Reference |
|---|---|---|
| A375 Malignant Melanoma Cells | Impaired mitochondrial oxygen consumption rate (OCR). | semanticscholar.orgmdpi.com |
| Mammalian Cells (Perfusion Culture) | Increased specific oxygen uptake rate and carbon dioxide production rate. | colab.wsresearchgate.net |
| HeLa Cells | Stimulated cellular respiration. | nih.gov |
Interplay with Mitochondrial Supercomplex Assembly and Function
Mitochondrial respiratory chain complexes can assemble into large supramolecular structures known as supercomplexes, which are thought to enhance the efficiency of electron transfer. nih.govelifesciences.orgelifesciences.org While direct studies on the effect of PMS on the assembly of these supercomplexes are limited, its mechanism of action is intrinsically linked to their function. PMS is often used in in-gel activity assays to study individual complexes, particularly Complex II (succinate dehydrogenase), which is a component of these supercomplexes. elifesciences.orgelifesciences.orgpreprints.org
Influence on Specific Metabolic Pathways
As a potent redox cycler, phenazine methosulfate significantly influences cellular metabolism by altering the intracellular redox state, particularly the NAD(P)H/NAD(P)⁺ ratio. tandfonline.comnih.gov This alteration has cascading effects on numerous metabolic pathways.
Research indicates that PMS can indirectly influence major metabolic reprogramming events. Studies where mitochondrial supercomplex assembly was impaired demonstrated a shift toward anabolism and increased glutamine metabolism. nih.govresearchgate.net This impairment led to an increased electron flux from Complex II and promoted CII-dependent respiration, which in turn upregulated glutaminolysis and glutamine oxidation. researchgate.net While PMS was not the direct cause of this reprogramming, its use in related functional assays underscores its relevance in studying these metabolic shifts. researchgate.net
More directly, in the rat lens, PMS was shown to alter the NAD⁺/NADH and NADP⁺/NADPH ratios. nih.gov This change in redox state directly altered the metabolic flux through several pathways, including the polyol pathway and key glycolytic control sites like glyceraldehyde 3-phosphate dehydrogenase. nih.gov In rat adipose tissue, PMS was found to stimulate fatty acid synthesis from lactate (B86563), demonstrating a clear influence on anabolic processes. Other research has linked the Nrf2 transcription factor, a key regulator of redox homeostasis, to the redirection of glucose and glutamine into anabolic pathways, a process that can be modulated by redox-active compounds like PMS. nih.gov
In the bacterium Pseudomonas aeruginosa, phenazines are native secondary metabolites that act as electron shuttles, playing a critical role in redox homeostasis and virulence. nih.govbiorxiv.org Research exploring the interplay between the primary respiratory metabolism and this phenazine-based physiology has utilized PMS as a synthetic analog for the native compound 5-methylphenazine-1-carboxylic acid (5-Me-PCA). nih.gov
These studies revealed a reciprocal relationship where primary and secondary routes of electron flow are deeply integrated. nih.govbiorxiv.org The identity of the carbon source (the primary metabolic substrate) was found to influence the mechanisms of phenazine reduction and affect respiratory activity and the expression of terminal oxidase genes. biorxiv.orgbiorxiv.org This work provides insight into the crosstalk between primary metabolism and the physiology based on electron shuttling, a process critical for bacterial behavior and survival in diverse environments. nih.gov
Reprogramming of Metabolic Pathways (e.g., Anabolism, Glutamine Metabolism)
Hypoxia-Inducible Factor 1 Alpha (HIF-1α) Regulation Studies
Hypoxia-inducible factor 1-alpha (HIF-1α) is a master transcriptional regulator of the cellular response to low oxygen (hypoxia). wikipedia.org Under normoxic conditions, it is rapidly degraded, but under hypoxia, it becomes stable and activates genes involved in angiogenesis, glucose metabolism, and cell survival. wikipedia.orgelifesciences.org
Research has demonstrated that phenazine methosulfate can decrease the accumulation of HIF-1α in cells exposed to hypoxia. tandfonline.comtandfonline.comnih.gov PMS acts as an oxidant for NAD(P)H, converting it to NAD(P)⁺ and thereby lowering the cellular NADH/NAD⁺ ratio. tandfonline.com This effect was observed in multiple cell lines, including HEK293 and MCF-7 cells. tandfonline.com The PMS-induced decrease in HIF-1α stability occurs via a post-translational degradation mechanism that is independent of the typical ubiquitin-proteasome pathway. tandfonline.comnih.gov Instead, evidence points towards the involvement of a calpain-dependent degradation system. tandfonline.comnih.gov
Table 2: Effect of Phenazine Methosulfate (PMS) on the NADH/NAD⁺ Ratio in HEK293 Cells under Various Conditions
| Condition | NADH/NAD⁺ Ratio (Control) | NADH/NAD⁺ Ratio (+50 µM PMS) | Reference |
|---|---|---|---|
| Normoxia | 0.091 ± 0.011 | 0.042 ± 0.005 | tandfonline.com |
| Normoxia + DFX | 0.088 ± 0.009 | 0.039 ± 0.004 | tandfonline.com |
| Normoxia + CoCl₂ | 0.095 ± 0.012 | 0.045 ± 0.006 | tandfonline.com |
| Hypoxia | 0.285 ± 0.025 | 0.051 ± 0.007 | tandfonline.com |
Data is presented as mean ± standard deviation. DFX (Deferoxamine) and CoCl₂ (Cobalt chloride) are hypoxia mimetics.
Fluorescent Probing Applications in Cell Biology
Beyond its role in modulating metabolism, phenazine methosulfate has found application as a fluorescent probe in cell biology. nih.govnih.gov The cationic, oxidized form of PMS exhibits green fluorescence. nih.govarxiv.org Upon accepting electrons, it is reduced to the uncharged, lipophilic methyl-phenazine (MPH), which is blue-fluorescent. nih.govresearchgate.net
This redox-dependent fluorescence makes it a useful tool for imaging specific cellular compartments. nih.govnih.gov Because the oxidized PMS is hydrophilic and not readily membrane-permeant, its reduction is thought to occur primarily at the cell surface by plasma membrane NAD(P)H reductases. nih.govresearchgate.net The resulting lipophilic, blue-fluorescing MPH can then enter the cell and preferentially accumulates in hydrophobic environments, specifically lipid droplets. nih.govnih.gov This allows for the selective fluorescent labeling and imaging of lipid droplets in living cells. nih.govnih.govfrontiersin.org The fluorescence can also change back from blue to green, indicating that re-oxidation of MPH to PMS can occur within the cell, providing a dynamic way to investigate the redox environment of lipid droplets. nih.govresearchgate.net
Table 3: Fluorescent Properties of Phenazine Methosulfate (PMS) and its Reduced Form
| Compound | Form | Fluorescence Emission Maximum (λem) | Color | Cellular Localization | Reference |
|---|---|---|---|---|---|
| Phenazine Methosulfate (PMS) | Oxidized, Cationic | 526 nm | Green | Extracellular | nih.govarxiv.org |
| Methyl-phenazine (MPH) | Reduced, Uncharged | 465 nm | Blue | Lipid Droplets | nih.govarxiv.org |
Characterization of Redox-Dependent Fluorescence Properties of Phenazine (Methosulfate) and its Reduced Derivative (Methyl-Phenazine)
Phenazine methosulfate (PMS) and its reduced form, methyl-phenazine (MPH), exhibit distinct, redox-dependent fluorescence properties that are foundational to their application in bioenergetics and cellular imaging. arxiv.orgresearchgate.netnih.gov The oxidized form, PMS, is a cationic and hydrophilic compound. arxiv.orgresearchgate.net When subjected to ultraviolet (UV) excitation at a wavelength of 340 nm, aqueous solutions of PMS display green fluorescence, with a maximum emission peak (λem) at 526 nm. arxiv.orgresearchgate.netnih.govresearchgate.net
In contrast, the reduction of PMS yields methyl-phenazine (MPH), a derivative that is hydrophobic and essentially colorless. arxiv.org This reduced form shows a strong blue fluorescence under UV excitation. arxiv.orgresearchgate.netnih.gov In various media, including water, lipophilic micelles, and n-octanol, the emission peak of MPH is consistently in the blue region of the spectrum, specifically at 465 nm, 466 nm, and 469 nm, respectively. researchgate.net This significant shift in fluorescence from green to blue upon reduction is a key characteristic exploited in its research applications. arxiv.orgresearchgate.net The change in fluorescence corresponds to a structural change where the incorporation of a hydrogen atom at the nitrogen of the central ring in PMS leads to a decreased delocalization of electrons in MPH. arxiv.org
The distinct spectral properties of the oxidized and reduced forms allow for the optical monitoring of redox processes. rsc.org The transition between the green-fluorescing PMS and the blue-fluorescing MPH serves as a visual indicator of electron transfer events. arxiv.org
Table 1: Redox-Dependent Fluorescence Properties of Phenazine Methosulfate (PMS) and Methyl-Phenazine (MPH)
| Compound | Redox State | Chemical Property | Excitation Wavelength (nm) | Fluorescence Emission Color | Emission Maximum (λem) (nm) | Source |
|---|---|---|---|---|---|---|
| Phenazine (methosulfate) | Oxidized (PMS) | Hydrophilic Cation | 340 | Green | 526 | arxiv.org, researchgate.net, nih.gov, researchgate.net |
| Methyl-phenazine | Reduced (MPH) | Hydrophobic | 340 | Blue | 465 | arxiv.org, researchgate.net, nih.gov, researchgate.net |
Application in Fluorescent Labeling of Intracellular Structures, specifically Lipid Droplets
The redox-dependent and solubility characteristics of phenazine methosulfate have been harnessed for the fluorescent labeling of specific intracellular organelles, most notably lipid droplets. arxiv.orgresearchgate.netnih.gov The process relies on the differential permeability and fluorescence of the oxidized and reduced forms of the compound. arxiv.orgresearchgate.net The hydrophilic, cationic PMS is largely membrane-impermeant, meaning its reduction is thought to occur primarily at the cell exterior, likely facilitated by plasma membrane NAD(P)H reductases. arxiv.orgresearchgate.netnih.gov
Upon reduction, the resulting methyl-phenazine (MPH) is lipophilic (hydrophobic) and can readily pass through the cell membrane into the cytoplasm. arxiv.orgresearchgate.netnih.gov Due to its hydrophobic nature, MPH preferentially accumulates in the lipid-rich environment of intracellular lipid droplets. arxiv.orgresearchgate.net This accumulation results in the selective and bright blue fluorescent labeling of these organelles when observed under UV excitation (e.g., 365 nm). arxiv.orgresearchgate.netnih.gov This specific labeling has been demonstrated in various cultured cell lines, including murine mammary adenocarcinoma (LM2), human ovarian adenocarcinoma (IGROV-1), human gastric carcinoma (BGC-1), and 3T3-L1 adipocytes. arxiv.orgresearchgate.netnih.gov The lipid character of the blue-fluorescing droplets has been confirmed by their co-staining with traditional lipid dyes like Oil Red O after fixation. arxiv.orgresearchgate.netnih.gov
Research has also highlighted the dynamic nature of this labeling process. arxiv.orgresearchgate.net In studies involving 3T3-L1 adipocytes observed 24 hours after initial treatment, a change in fluorescence from blue to green was noted in some lipid droplets. arxiv.orgresearchgate.netnih.gov Specifically, large lipid droplets showed a weak green emission, while smaller droplets maintained a strong green fluorescence. arxiv.orgresearchgate.net This color shift indicates the intracellular reoxidation of the blue-fluorescing MPH back to the green-fluorescing PMS, providing a visual method to study the redox dynamics within and around lipid droplets. arxiv.orgresearchgate.netnih.gov While lipid droplets are the primary site of accumulation, slight labeling of the Golgi apparatus has also been observed in some cell lines. arxiv.org
Table 2: Application of Phenazine Methosulfate in Lipid Droplet Labeling
| Target Organelle | Active Labeling Compound | Observed Fluorescence | Mechanism | Studied Cell Lines | Source |
|---|---|---|---|---|---|
| Lipid Droplets | Methyl-phenazine (Reduced PMS) | Bright Blue | Extracellular reduction of PMS to lipophilic MPH, which passively enters the cell and accumulates in lipid-rich structures. | LM2, IGROV-1, BGC-1, 3T3-L1 adipocytes | arxiv.org, researchgate.net, nih.gov |
| Lipid Droplets (dynamic change) | Phenazine methosulfate (Reoxidized MPH) | Weak to Strong Green | Intracellular reoxidation of MPH back to PMS over time, indicating local redox activity. | 3T3-L1 adipocytes | arxiv.org, researchgate.net, nih.gov |
Applications in Microbiology and Bioelectrochemical Systems Research
Extracellular Electron Transfer (EET) Mediation
Extracellular electron transfer is a metabolic process that connects the bioenergetics of some microorganisms with electron acceptors or donors outside the cell, such as minerals or electrodes. portlandpress.com PMS is widely employed as an artificial electron shuttle to study and enhance these processes. nih.govresearchgate.net
Phenazine (B1670421) methosulfate effectively mediates extracellular electron transfer by shuttling electrons from microbial cells to external electrodes. In this role, PMS acts as a redox-active molecule that can cross cell membranes to accept electrons from intracellular reducing agents, such as NADH and NADPH. Once reduced, it diffuses back out of the cell and transfers the electrons to an external acceptor, like an electrode in a microbial fuel cell (MFC) or other bioelectrochemical system. researchgate.net This process is a form of mediated electron transfer, which can significantly enhance the electrical communication between the microbe's internal metabolism and an external circuit. researchgate.net
The use of PMS has been instrumental in demonstrating that phenazines can support survival in anaerobic bacterial suspensions by shuttling electrons to a poised-potential electrode, which acts as a distal oxidant. pnas.orgnih.gov This mechanism is particularly relevant in environments where direct access to terminal electron acceptors like oxygen is limited, such as in the dense, inner layers of a biofilm. pnas.orgnih.gov
The addition of phenazines, including PMS, can improve the rate of electron transfer in microbial fuel cells and other bioelectrochemical applications. nih.gov The slow rate of electron transfer from the microorganism to the anode is a common limiting factor in the efficiency of these systems. nih.gov By acting as soluble electron shuttles, compounds like PMS can bypass this bottleneck, leading to increased current and power densities. science.gov
Research has demonstrated that PMS can facilitate electron transfer from various microorganisms, including the model bacterium Escherichia coli, during the metabolism of substrates like glucose. researchgate.net The efficiency of this mediated EET is dependent on the mediator's structure and its redox potential relative to the microbial electron transport chain components. portlandpress.comresearchgate.net For instance, early studies in photoelectrochemical cells highlighted that both phenazine methosulfate and phenazine ethosulfate served as effective electron acceptors. nih.govdntb.gov.ua This has spurred further research into engineering bacteria to produce their own electron shuttles to improve EET efficiency. science.gov
The mechanism of PMS-mediated EET often involves direct interaction with specific proteins in the bacterial cell envelope, particularly outer membrane cytochromes. These multiheme proteins are key components of the natural EET pathways in many electroactive bacteria. nih.gov
In Shewanella oneidensis, a well-studied model for EET, outer membrane decaheme c-type cytochromes like MtrC and OmcA are crucial for reducing both soluble and insoluble electron acceptors. portlandpress.comnih.gov Studies have shown that these cytochromes can reduce a variety of soluble redox mediators, including the positively charged PMS. portlandpress.comnih.gov The rate and extent of this reduction correlate with the driving force provided by the potential difference between the cytochromes and the shuttle. portlandpress.com Kinetic and spectroscopic analyses have explored these interactions, revealing that MtrC and OmcA appear to interact with electron shuttles like PMS in the vicinity of some of their hemes. nih.govmdpi.com
More recently, research has identified high levels of c-type cytochrome expression in the Gram-positive, filamentous bacterium Lysinibacillus varians GY32, comparable to levels in Shewanella oneidensis. researchgate.netresearchgate.net These cytochromes were found in the cytoplasmic membrane and periplasmic space. researchgate.netresearchgate.net Using voltammetry and spectroelectrochemical techniques, researchers proved that PMS could mediate electron transfer between the c-type cytochromes of L. varians GY32 and an electrode, indicating a functional interaction. researchgate.netresearchgate.net This finding expanded the known range of microbes capable of this type of mediated EET. researchgate.net
Table 1: Research Findings on PMS Interaction with Bacterial Cytochromes
| Microbial Species | Cytochrome Type | Key Findings | References |
|---|---|---|---|
| Shewanella oneidensis | Decaheme c-type (MtrC, OmcA) | MtrC and OmcA reduce soluble electron shuttles, including PMS. The reaction rate correlates with the redox potential difference. | portlandpress.com, nih.gov |
| Lysinibacillus varians GY32 | c-type | Expresses high levels of c-type cytochromes. PMS was shown to mediate electron transfer between these cytochromes and an electrode. | researchgate.net, researchgate.net |
Enhancement of EET Efficiency in Diverse Microbial Systems
Role in Microbial Bioenergetics and Metabolism
Beyond its role as an external electron shuttle, PMS can directly influence the internal metabolic and energetic state of microorganisms. cdnsciencepub.comnih.govcdnsciencepub.com Its effects can be species-specific, highlighting different strategies of microbial energy conservation and electron transport. cdnsciencepub.comnih.gov
The artificial electron donor system of PMS combined with ascorbate (B8700270) has been shown to have contrasting effects on the bioenergetics of different bacteria. cdnsciencepub.comnih.govcdnsciencepub.com
In Pseudomonas aeruginosa, PMS-ascorbate inhibits the active transport of substrates like glucose. cdnsciencepub.comnih.govcdnsciencepub.com This inhibition occurs under both aerobic and anaerobic conditions and leads to a rapid depletion of intracellular adenosine (B11128) triphosphate (ATP) levels, even when other energy sources are available. cdnsciencepub.comnih.govcdnsciencepub.com A similar inhibitory effect was observed with a membrane-impermeable analog, suggesting that PMS acts at the cell surface to divert electrons from the respiratory chain before they can contribute to proton motive force generation and ATP synthesis. cdnsciencepub.comnih.gov
Conversely, in Escherichia coli, the same PMS-ascorbate system acts as an energy source, stimulating ATP formation. cdnsciencepub.comnih.govcdnsciencepub.com This indicates that in E. coli, the electrons donated by reduced PMS can enter the respiratory chain at a point that allows for oxidative phosphorylation to occur, driving ATP synthesis and active transport. annualreviews.org
Table 2: Effects of PMS-Ascorbate on Bacterial Bioenergetics
| Bacterial Species | Effect on Active Transport | Effect on ATP Formation | References |
|---|---|---|---|
| Pseudomonas aeruginosa | Inhibition | Depletion | cdnsciencepub.com, nih.gov, cdnsciencepub.com |
| Escherichia coli | Stimulation | Formation | cdnsciencepub.com, nih.gov, cdnsciencepub.com |
Phenazines, including exogenously added PMS, play a significant role in the development and physiology of biofilms, which are structured communities of cells. nih.govasm.org Within biofilms, gradients of nutrients and electron acceptors like oxygen create distinct metabolic zones. nih.gov
Studies on Pseudomonas aeruginosa and the fungus Candida albicans have shown that phenazines can inhibit the formation of complex, wrinkled colony biofilms. asm.orgnih.govresearchgate.netcolumbia.edu At non-toxic concentrations, PMS was found to prevent the yeast-to-filament transition in C. albicans and led to the development of smooth, unstructured colonies instead of wrinkled ones. asm.orgnih.govresearchgate.net This effect is linked to the inhibition of respiration; phenazines impair the use of non-fermentable carbon sources and increase the production of fermentation byproducts. asm.orgnih.gov The structured, wrinkled regions of a normal biofilm allow for greater oxygen access and higher respiratory activity, a process that is disrupted by PMS. asm.org
Regulation of Gene Expression in Phenazine-Producing Bacteria
Phenazines, including PMS, are not merely metabolic byproducts but also act as signaling molecules that regulate gene expression in the bacteria that produce them. nih.gov Research shows that these compounds can trigger significant changes in the bacterial transcriptome.
In Pseudomonas aeruginosa, phenazines like pyocyanin (B1662382) and the synthetic compound PMS are known to activate the redox-sensing transcription factor SoxR. pnas.org This activation leads to the induced expression of the MexGHI-OpmD efflux pump, which is involved in transporting phenazines. pnas.org Studies on P. aeruginosa PA14 have shown that the global regulators RpoS and Hfq/Crc are involved in managing the effects of methylated phenazines within biofilms, indicating a complex regulatory network that controls phenazine activity and its physiological impact. pnas.orgnih.gov
Transcriptome analysis in Pseudomonas chlororaphis revealed that phenazine production led to the upregulation of 64 genes and the downregulation of 41 genes, many of which are associated with cell adhesion and the development of biofilms. researchgate.net In the fungus Candida albicans, PMS has been shown to modulate the expression of genes involved in the transition from yeast to hyphal form, a key virulence trait. scirp.org It inhibits this transition by upregulating hyphal suppressor genes such as Tup1, Mig1, and Nrg1, thereby demonstrating cross-kingdom regulatory effects. scirp.org
Table 1: Effect of Phenazine Methosulfate (PMS) on Gene Expression in Candida albicans
| Gene | Pathway | Effect of PMS | Fold Change |
|---|---|---|---|
| Efg1 Downstream Genes | |||
| Ece1 | Ras1-cAMP-Efg1 | Downregulated | -1.56 |
| Hwp1 | Ras1-cAMP-Efg1 | Downregulated | -11.16 |
| MAPK Pathway Genes | |||
| Hst7 | Cek1-MAPK | Upregulated | +1.44 |
| Cek1 | Cek1-MAPK | Upregulated | +1.43 |
| Cph1 | Cek1-MAPK | Upregulated | +2.57 |
| Hyphal Suppressor Genes | |||
| Nrg1 | Negative Regulation | Upregulated | +1.53 |
| Mig1 | Negative Regulation | Upregulated | +2.96 |
| Tup1 | Negative Regulation | Upregulated | +17.95 |
Data sourced from a study on the effect of PMS on C. albicans gene expression involved in yeast to hyphal form signal transduction. scirp.org
Study of Microbial Self-Protection Mechanisms against Phenazines
Phenazine-producing microbes must possess mechanisms to protect themselves from the potential toxicity of these redox-active compounds. frontiersin.org A primary strategy for self-resistance is the active efflux of the compounds from the cell.
In the soil bacterium Lysobacter antibioticus OH13, which produces the potent phenazine antibiotic myxin (B609384), a specific resistance-nodulation-division (RND) family multidrug efflux pump, LexABC, has been identified. frontiersin.org This pump confers resistance not only to myxin but also to the structurally similar phenazine methosulfate. frontiersin.org The expression of the lexABC genes is promoted by myxin and is under the positive control of a LysR-type transcriptional regulator, LexR, indicating a coordinated system of production and protection. frontiersin.orgresearchgate.net
Similarly, in Pseudomonas aeruginosa, the MexGHI-OpmD efflux pump plays a role in phenazine transport. pnas.org Beyond efflux pumps, enzymatic modification is another self-protection strategy. P. aeruginosa PA14 utilizes a putative monooxygenase, PumA, which contributes to phenazine resistance, especially against the more oxidizing N-methylated phenazines. nih.gov Research suggests that while the MexGHI-OpmD pump makes the cellular phenazine pool more reducing through efflux, PumA acts to make it more oxidizing, creating a balanced control over the biological activity of the phenazine pool. nih.gov Studies have also implicated the global carbon catabolite repression (CCR) system in mitigating phenazine toxicity, as mutants lacking the Crc protein showed increased sensitivity to PMS. nih.gov
Development of Biosensors and Bioelectrocatalytic Devices
The ability of phenazine methosulfate to act as an efficient electron shuttle has made it a valuable component in the design of various biosensors and bioelectrocatalytic devices. unibas.itmdpi.com
Electrochemical Sensors for Detection of Biomolecules
Electrochemical biosensors are analytical devices that combine a biological recognition element with an electrochemical transducer to provide sensitive and specific detection of target molecules. nih.gov Phenazine methosulfate is often employed as a redox mediator in these systems. mdpi.com It facilitates electron transfer between the active site of an enzyme and the surface of an electrode, which is the basis of the sensor's signal. capes.gov.br
An example of this application is a bioelectrocatalytic sensor for nicotinic acid. In this system, bacterial cells of Pseudomonas fluorescens were immobilized on a carbon paste electrode. capes.gov.br In the presence of PMS, the electrode generated an anodic current proportional to the concentration of nicotinic acid, as PMS acted as the electron transfer mediator between the bacterial enzymatic reaction and the electrode. capes.gov.br
Design and Characterization of Electrochemical Aptamer-Based Biosensors (E-ABs)
Electrochemical aptamer-based (E-AB) sensors are a specialized type of biosensor that uses aptamers—single-stranded DNA or RNA molecules that bind to specific targets—as the recognition element. mdpi.com The binding of the target molecule induces a conformational change in the aptamer, which alters the efficiency of electron transfer between a tethered redox probe and the electrode surface. mdpi.com
A novel amine-reactive phenazine ethosulfate (arPES), a derivative of PMS, has been successfully used as a redox probe in E-ABs. mdpi.comunc.edu In one study, arPES was conjugated to a thrombin-binding aptamer. mdpi.com The resulting sensor could detect thrombin with a distinct electrochemical signal. mdpi.com This PES-based probe was found to be more stable at physiological pH compared to methylene (B1212753) blue, a commonly used redox probe, presenting an opportunity to improve the design and performance of E-ABs for monitoring biological fluids. mdpi.com
Table 2: Comparison of Redox Probes for Electrochemical Aptamer-Based Biosensors
| Feature | Amine-reactive Phenazine Ethosulfate (arPES) | Methylene Blue (MB) |
|---|---|---|
| Redox Potential (vs. Ag/AgCl at pH 7) | -0.15 V | -0.25 V |
| Signal Stability at pH 8 (% of signal at pH 7) | ~80% | ~60% |
| Key Advantage | More stable signal at physiological pH, offering potential for simultaneous multi-analyte detection. mdpi.comunc.edu | Widely used and well-characterized. |
Data sourced from a comparative study of arPES and MB as redox probes for thrombin detection. mdpi.com
Application as a Mediator in Microbial Fuel Cells
Microbial fuel cells (MFCs) are bioelectrochemical devices that convert the chemical energy stored in organic matter directly into electrical energy through the metabolic activity of microorganisms. In many MFCs, electron transfer from the bacteria to the anode is a rate-limiting step. To overcome this, exogenous redox mediators, or electron shuttles, can be added.
Phenazine methosulfate is an effective mediator in MFCs. researchgate.net It shuttles electrons from the microbial cells to the anode, thereby enhancing the efficiency of extracellular electron transfer (EET) and increasing the current density of the fuel cell. Research has identified optimal conditions for its use, including concentrations around 0.1–1 mM and a pH range of 5.0–7.0. The use of PMS has been explored in MFCs and other bioelectrochemical systems utilizing various bacteria, including Pseudomonas aeruginosa and Cupriavidus necator, to facilitate electron transfer and study biofilm physiology under electrochemical control. kit.edunih.gov
Research into Antimicrobial Properties of Phenazines and Derivatives
Phenazines as a class, including both natural and synthetic derivatives, are known for their broad-spectrum antimicrobial properties. researchgate.netnih.gov Their mechanism of action is often attributed to their ability to undergo redox cycling, which leads to the generation of reactive oxygen species (ROS) like superoxide (B77818) anions and hydrogen peroxide. mdpi.com These ROS can cause oxidative stress and damage cellular components, leading to the inhibition of microbial growth or cell death. scirp.org
Phenazine methosulfate has demonstrated antifungal activity against the opportunistic pathogen Candida albicans. Studies have shown that PMS can inhibit planktonic growth, prevent the formation of biofilms, and reduce the adhesion of C. albicans to surfaces. scirp.org The antimicrobial potential of phenazine structures has led to the development and patenting of novel phenazine derivatives specifically designed as antimicrobial agents to combat microbial infections, including those involving biofilms. google.com
Investigation of Pseudomonas Competition Strategies and Phenazine Production
The bacterium Pseudomonas aeruginosa is a versatile opportunistic pathogen known for its ability to thrive in diverse environments and its significant role in infections, particularly in cystic fibrosis patients. caltech.edumdpi.com A key to its success is the production and secretion of a variety of redox-active phenazine compounds, which are considered major virulence factors. csic.esresearchgate.net These molecules are instrumental in the bacterium's ability to outcompete other microorganisms. caltech.edursc.org
One of the primary competition strategies employed by P. aeruginosa involves the use of its secreted phenazines to generate reactive oxygen species (ROS), which are toxic to competing bacteria like Staphylococcus aureus. caltech.edursc.org This microbial warfare is evident in the lungs of cystic fibrosis patients, where P. aeruginosa often displaces initial S. aureus infections over time. rsc.orgresearchgate.net The antagonistic effects of many phenazine derivatives are attributed to their redox activity. caltech.edu For instance, pyocyanin (PYO), a well-studied blue-pigmented phenazine from P. aeruginosa, can exert toxic effects on other cells while benefiting its producer by mediating extracellular electron transfer and enhancing survival in oxygen-limited environments. csic.esmdpi.com
The production of phenazines and other virulence factors is tightly controlled by a complex cell-density-dependent communication system known as quorum sensing (QS). csic.esmdpi.com The QS system involves the release and detection of small signaling molecules, which allows the bacterial population to coordinate gene expression. mdpi.com Phenazines themselves can also act as signaling molecules within this regulatory network, influencing their own synthesis and other physiological processes. csic.es
Research has shown that different Pseudomonas species produce a distinct profile of phenazine compounds, each with specific roles and activities. The study of these naturally produced compounds is complex, and synthetic phenazines like phenazine methosulfate (PMS) serve as important research tools. biorxiv.org For example, due to the instability of the natural phenazine 5-methyl-phenazine-1-carboxylic acid (5-Me-PCA), PMS is often used as a stable proxy to study its reduction and electron-shuttling capabilities in P. aeruginosa. biorxiv.orgasm.org This allows researchers to probe the intricate relationship between the bacterium's respiratory metabolism and its phenazine-associated physiology. biorxiv.org
Table 1: Examples of Phenazines Produced by Pseudomonas Species and Their Functions
Synthesis and Evaluation of Phenazine Derivatives as Potential Antibacterial Agents
The urgent need for new treatments against drug-resistant bacteria has spurred research into novel antibacterial strategies. rsc.orgresearchgate.net One promising approach is inspired by the chemical warfare observed in nature, specifically the use of redox-active phenazines by Pseudomonas for microbial competition. rsc.orgresearchgate.net This has led to the synthesis and evaluation of diverse libraries of phenazine derivatives to identify new lead compounds for antibacterial agents. nih.govrsc.org
Phenazine methosulfate itself can serve as a chemical starting point for the synthesis of other phenazine derivatives. rsc.orgresearchgate.net Researchers have developed synthetic protocols to create both naturally occurring phenazines like pyocyanin and 1-hydroxyphenazine, as well as novel, non-natural analogues, using PMS as a precursor. rsc.org
Evaluation of these synthetic phenazine libraries has revealed that specific chemical modifications to the core phenazine structure can dramatically enhance antibacterial potency. nih.govrsc.org In particular, halogenated phenazines have emerged as a highly active class of compounds against multidrug-resistant pathogens. rsc.orgmdpi.com For example, a research effort focused on creating a diverse 27-membered phenazine library identified several bromophenazines with potent activity against S. aureus and S. epidermidis. rsc.orgresearchgate.net
One of the most potent compounds identified in these studies, a bromophenazine analogue, demonstrated a minimum inhibitory concentration (MIC) of 0.78-1.56 µM, which was 32- to 64-fold more potent than the natural Pseudomonas antibiotic pyocyanin in direct comparisons. rsc.orgresearchgate.net The mechanism of action for these potent bromophenazines is believed to mirror the natural strategy of Pseudomonas, involving the generation of ROS that inhibit the growth of competing bacteria. rsc.orgresearchgate.net
The table below summarizes the antibacterial activity of selected synthesized phenazine derivatives against key bacterial pathogens.
Table 2: Antibacterial Activity (MIC) of Selected Synthesized Phenazine Derivatives
These findings underscore the potential of using phenazine scaffolds to develop new and potent antibacterial agents that can combat the growing threat of antibiotic resistance. nih.gov
Advanced Analytical and Methodological Considerations in Phenazine Methosulfate Research
Spectrophotometric Techniques for Redox Analysis and Quantification
Spectrophotometry is a cornerstone technique for monitoring PMS-mediated redox reactions. The oxidized form of PMS is a yellow compound with a maximum absorbance at 387 nm, while its reduced form is colorless. sigmaaldrich.com This distinct spectral shift allows for the quantification of reaction rates by tracking the change in absorbance over time. creative-enzymes.com
In many assays, PMS acts as an intermediate electron carrier, transferring electrons from a donor, such as NADH or NADPH, to an acceptor, like a tetrazolium salt. sigmaaldrich.com The reduction of tetrazolium salts, for example, produces a colored formazan (B1609692) product that can be quantified spectrophotometrically. nih.govnih.gov For instance, in the MTT assay, PMS enhances the reduction of MTT to a purple formazan, providing a measure of NAD(P)H-dependent cellular oxidoreductase activity. creative-enzymes.com Similarly, PMS is used in conjunction with XTT and other water-soluble tetrazolium salts to improve the sensitivity of cell viability and cytotoxicity assays.
The molar extinction coefficient for oxidized PMS at 387 nm is 26,300 M⁻¹cm⁻¹ (pH 2-8), and the difference in molar extinction coefficients between the oxidized and reduced forms is 25,000 M⁻¹cm⁻¹. sigmaaldrich.com This high extinction coefficient contributes to the sensitivity of spectrophotometric assays involving PMS. chemimpex.com
Table 1: Spectrophotometric Properties of Phenazine (B1670421) Methosulfate (PMS)
| Property | Value | Wavelength (nm) | Reference |
| Molar Extinction Coefficient (Oxidized) | 26,300 M⁻¹cm⁻¹ | 387 | sigmaaldrich.com |
| Difference in Molar Extinction Coefficient (Oxidized vs. Reduced) | 25,000 M⁻¹cm⁻¹ | 387 | sigmaaldrich.com |
| Absorbance Maximum (Oxidized) | 387 nm | N/A | sigmaaldrich.com |
| Absorbance (Reduced) | Colorless | N/A | sigmaaldrich.com |
Electrochemical Characterization Methodologies (e.g., Cyclic Voltammetry, Spectroelectrochemical Titration)
Electrochemical techniques provide valuable insights into the redox properties of PMS and its interactions in biological systems. Cyclic voltammetry (CV) is a powerful tool for studying the electron transfer kinetics of PMS. CV studies have shown that PMS undergoes a two-step electron transfer process during its redox cycling. researchgate.net For example, a CV curve of PMS can exhibit two distinct redox peaks, corresponding to these consecutive electron transfer steps. researchgate.net The addition of cellular components, such as Lysinibacillus varians GY32 cells, can significantly increase the redox current, indicating the role of PMS in mediating electron transfer from the cells to the electrode. researchgate.net
Spectroelectrochemical titration combines spectrophotometry with electrochemistry to determine the redox potentials of molecules like PMS. acs.orgnih.gov In this technique, the absorbance spectrum of the compound is recorded as the electrochemical potential of the solution is incrementally changed. acs.orgnih.gov This allows for the precise determination of the midpoint potentials of the redox couples involved. For instance, spectroelectrochemical titrations have been used to study the electron transfer between c-type cytochromes and an electrode, mediated by PMS. researchgate.net Mediators such as phenazine methosulfate, 2-hydroxy-1,4-naphthoquinone, methyl viologen, and benzyl (B1604629) viologen are often used to facilitate electron transfer between the enzyme and the electrode in these experiments. acs.org
Quantitative Cytochemical Studies for Enzymatic Activity Localization
Phenazine methosulfate plays a crucial role in quantitative cytochemistry, particularly for the localization of dehydrogenase activity within tissues and cells. nih.gov In these histochemical applications, PMS acts as a redox reagent, coupling the reduction of coenzymes like NAD(P)H to the reduction of a tetrazolium salt, such as neotetrazolium chloride. nih.gov This reaction produces an insoluble, colored formazan deposit at the site of enzymatic activity.
The amount of formazan produced is directly proportional to the activity of the dehydrogenase enzyme being studied. This allows for the quantification of enzyme activity in specific cellular compartments or cell types. The intensity of the formazan deposit can be measured using microdensitometry, providing a quantitative measure of enzyme activity. nih.gov This method has been applied to study various dehydrogenases, including glucose-6-phosphate dehydrogenase, lactate (B86563) dehydrogenase, and succinate (B1194679) dehydrogenase in tissues like rodent liver. nih.gov
Microdensitometry and Fluorescence Imaging Techniques in Cellular Assays
Microdensitometry is a key technique for quantifying the results of cytochemical assays that utilize PMS. By scanning and integrating the optical density of the formazan deposits, researchers can obtain reproducible quantitative measurements of dehydrogenase activity. nih.gov
More recently, the fluorescent properties of PMS and its reduced form, methyl-phenazine (MPH), have been exploited for cellular imaging. nih.govarxiv.org Under UV excitation (around 340-365 nm), the cationic PMS exhibits green fluorescence with an emission maximum at approximately 526 nm. nih.govarxiv.org In contrast, the reduced, hydrophobic MPH shows blue fluorescence with an emission peak around 465 nm. nih.govarxiv.org This redox-dependent shift in fluorescence provides a novel way to visualize redox processes within living cells.
When cultured cells are treated with PMS, the lipophilic, blue-fluorescing MPH can accumulate in cytoplasmic structures like lipid droplets. nih.govarxiv.org This allows for the fluorescent labeling and tracking of these organelles. Over time, the reoxidation of MPH back to PMS can be observed as a shift from blue to green fluorescence, providing insights into the redox dynamics within the cell. arxiv.orgresearchgate.net
Table 2: Fluorescence Properties of Phenazine Methosulfate (PMS) and its Reduced Form (MPH)
| Compound | Excitation Wavelength (nm) | Emission Wavelength (nm) | Fluorescence Color | Reference |
| Phenazine Methosulfate (PMS) | 340-365 | 526 | Green | nih.govarxiv.org |
| Methyl-phenazine (MPH) | 340-365 | 465 | Blue | nih.govarxiv.org |
Critical Considerations for Experimental Design and Compound Stability
The reliability of research utilizing PMS hinges on careful experimental design and an awareness of the compound's stability.
Analysis of Photosensitivity and Effects of Light Exposure
Phenazine methosulfate is known to be photosensitive. nih.gov Exposure to light, especially sunlight, can lead to the rapid decomposition of PMS solutions, with the formation of pyocyanine and other products. sigmaaldrich.com This degradation can occur within minutes in direct sunlight, while it may take hours in diffuse light. sigmaaldrich.com Therefore, it is crucial to protect PMS solutions from light during preparation and storage. sigmaaldrich.commedchemexpress.com Studies have shown that despite its photosensitivity, PMS solutions can be stable enough for reproducible quantitative measurements of cytochemical dehydrogenase activity for up to two hours when exposed to light under controlled laboratory conditions. nih.gov
Examination of Oxygen Sensitivity in Redox Reactions
The reduced form of PMS is readily oxidized by molecular oxygen. sigmaaldrich.com This sensitivity to oxygen is a critical factor in redox reactions involving PMS. In anaerobic conditions, NADH can reduce PMS to 5,10-dihydro-5-methylphenazine. However, in the presence of oxygen, this reduced form is quickly re-oxidized back to PMS, a process that can generate superoxide (B77818) radicals. nih.gov This reactivity with oxygen means that the efficacy and stability of PMS can be significantly influenced by the oxygen tension in the experimental system. Therefore, the presence and concentration of oxygen must be carefully controlled and considered when interpreting the results of PMS-mediated redox assays.
Optimization of Solvent Compatibility and Solution Preparation Protocols for Biological Assays
The utility of Phenazine methosulfate (PMS) in biological assays is critically dependent on appropriate solution preparation, which ensures its stability and efficacy as an electron carrier. The choice of solvent and the preparation protocol are tailored to the specific requirements of the assay, such as cell viability or enzyme activity measurements.
Solvent Selection and Solubility
Phenazine methosulfate is a crystalline solid that exhibits solubility in both organic and aqueous solvents. caymanchem.com Stock solutions are often prepared by dissolving PMS in organic solvents like Dimethyl sulfoxide (B87167) (DMSO) or dimethyl formamide, where its solubility is approximately 10 mg/mL. caymanchem.com For assays involving live cells, it is crucial to make further dilutions of the organic stock solution into aqueous buffers or isotonic saline. caymanchem.com This step is vital to ensure that the final concentration of the organic solvent is insignificant, thereby avoiding any potential physiological effects on the biological system under investigation. caymanchem.com
Alternatively, organic solvent-free aqueous solutions can be prepared by directly dissolving the crystalline PMS solid in aqueous buffers. caymanchem.com For instance, the solubility of PMS in Phosphate-Buffered Saline (PBS) at a pH of 7.2 is around 10 mg/mL. caymanchem.com High solubility has also been reported in water, at approximately 200 mg/ml. chemicalbook.com However, for enzymatic assays, it is often recommended that solutions be prepared in deionized water rather than in neutral buffers to maintain stability. sigmaaldrich.com
Interactive Data Table: Solubility of Phenazine (Methosulfate)
| Solvent | Approximate Solubility | Reference |
| Dimethyl sulfoxide (DMSO) | 10 mg/mL | caymanchem.com |
| Dimethyl formamide | 10 mg/mL | caymanchem.com |
| Phosphate-Buffered Saline (PBS), pH 7.2 | 10 mg/mL | caymanchem.com |
| Water | 200 mg/mL | chemicalbook.com |
Preparation Protocols for Biological Assays
The specific protocol for preparing PMS solutions varies depending on the assay. In many applications, PMS functions as an intermediate electron carrier, coupling the reduction of nicotinamide (B372718) adenine (B156593) dinucleotide (NADH) or nicotinamide adenine dinucleotide phosphate (B84403) (NADPH) to the reduction of a tetrazolium salt, which produces a colored formazan product. selleckchem.comabcam.com
For lactate dehydrogenase (LDH) assays, a stock solution of PMS can be prepared by dissolving it in water. opsdiagnostics.com This stock solution can then be combined with solutions of INT (a tetrazolium salt) and NAD to create a final reagent mixture shortly before use. opsdiagnostics.comfishersci.com
When working with cell cultures, a common procedure involves preparing a concentrated stock solution of PMS in a suitable solvent like DMSO. medchemexpress.com This stock is then diluted to the final working concentration. For instance, one protocol involves diluting a 20.8 mg/mL DMSO stock solution into a mixture of PEG300 and Tween-80, followed by a final dilution with saline. medchemexpress.com The combined MTS/PMS solution for cell proliferation assays results in final concentrations of 333µg/ml MTS and 25µM PMS in the assay well. promega.com
Structural and Chemical Biology Research on Phenazine Methosulfate and Its Derivatives
Structure-Function Relationship Analysis
The functionality of phenazine (B1670421) compounds is intrinsically linked to their chemical structure. The planar, nitrogen-containing heterocyclic core of phenazines imparts them with unique redox and optical properties. arkat-usa.org These characteristics are fundamental to their role in facilitating extracellular electron transfer (EET) in biological systems. nih.gov
Influence of the Phenazine Core Heterocyclic Structure on Redox Properties
The core heterocyclic structure of phenazines, consisting of a pyrazine (B50134) ring fused with two benzene (B151609) rings, is the foundation of their redox activity. mdpi.com This aromatic system allows phenazines to participate in redox cycling, accepting and donating electrons. nih.gov The planarity of the phenazine structure is a key feature that facilitates its interaction with biological molecules, including intercalation with DNA. arkat-usa.org
The redox reactions involving phenazine mediators are often proton-coupled electron transfer mechanisms. nih.gov The inherent structure of the phenazine core allows it to be reduced by electron donors like NADH and NADPH, forming a colorless reduced state. This ability to cycle between oxidized and reduced forms is central to its function in various biochemical assays.
Studies have shown that the nitrogen atoms within the heterocyclic ring play a crucial role in the electronic properties of phenazines. The successive substitution of carbon with nitrogen atoms in the central ring of polycyclic aromatic hydrocarbons, like in the transition from anthracene (B1667546) to acridine (B1665455) and then to phenazine, significantly increases the electron affinity of the molecule. acs.org This increased electron affinity enhances the ability of the phenazine core to accept electrons, a key aspect of its redox function.
Impact of Functional Group Substitutions on Electron Transfer Capabilities
The chemical and physical properties of phenazine derivatives, including their redox potential and stability, are significantly influenced by the type and position of functional groups attached to the core structure. nih.govmdpi.com These substitutions can modulate the electron-donating or electron-withdrawing nature of the phenazine, thereby altering its electron transfer capabilities.
Computational studies have systematically investigated how the strategic placement of different functional groups affects the electrochemical properties of phenazines. rsc.org Electron-donating groups (EDGs) tend to shift the redox potential to more negative values, while electron-withdrawing groups (EWGs) shift it to more positive values. rsc.orgresearchgate.net For instance, the introduction of four cyano groups (an EWG) can increase the redox potential of phenazine by approximately 1.3 V. rsc.org This tunability of redox potential through functionalization is a key area of research for designing novel phenazine-based molecules for specific applications, such as in redox flow batteries. rsc.org
The nature and position of functional groups also impact the stability and polarity of phenazine mediators, which in turn affects their efficiency in microbial biocatalytic systems. nih.gov For example, the introduction of an alkoxy group at the C-9 position of N-[2-(dimethylamino)ethyl] phenazine-1-carboxamide (B1678076) has been shown to significantly increase its antitumor activity. acs.org
Comparative Studies with Other Electron Transfer Agents and Analogs
To better understand the unique properties of phenazine methosulfate, it is often compared with its analogs and other natural phenazine derivatives. These comparative analyses provide valuable insights into how subtle structural modifications can lead to significant differences in function.
Evaluation of Analogues such as 1-Methoxy-Phenazine (Methosulfate) and Phenazine Ethosulfate
Phenazine ethosulfate (PES) and 1-methoxy-5-methylphenazinium methyl sulfate (B86663) (mPMS) are two important analogs of PMS. nih.gov PES is noted for its higher stability, particularly at alkaline pH, compared to PMS. This increased stability has made PES a preferred electron acceptor in certain dye-linked enzyme assays. sigmaaldrich.com
1-Methoxy-5-ethyl phenazinium ethyl sulfate (mPES), a novel electron mediator, has shown promise as a versatile mediator for disposable enzyme sensor strips. researchgate.net Studies have demonstrated that mPES can effectively replace mPMS in lactate (B86563) sensors, offering good stability and operational performance at low potentials, which helps to avoid interference from other substances. researchgate.net
A study evaluating a library of nine phenazine mediators, including PMS, PES, and mPMS, found that each mediator exhibited distinct mediated currents, highlighting the dependence of electron transfer on the mediator's specific structure. researchgate.net
Table 1: Comparison of Phenazine (Methosulfate) and its Analogs
| Compound | Key Characteristics |
| Phenazine Methosulfate (PMS) | Widely used synthetic electron carrier in biochemical assays. |
| Phenazine Ethosulfate (PES) | More stable than PMS at alkaline pH. Preferred in some dye-linked enzyme assays. sigmaaldrich.com |
| 1-Methoxy-5-methylphenazinium methyl sulfate (mPMS) | An analog used in comparative studies of electron transfer. nih.gov |
| 1-Methoxy-5-ethyl phenazinium ethyl sulfate (mPES) | A novel, stable electron mediator for enzyme-based sensors. researchgate.net |
Comparison of Phenazine (Methosulfate) with Natural Phenazine Derivatives (e.g., Pyocyanin (B1662382), Phenazine-1-carboxamide)
Naturally occurring phenazines, such as pyocyanin (PYO) and phenazine-1-carboxamide (PCN), are produced by various bacteria and exhibit a range of biological activities. mdpi.comasm.org These natural derivatives serve as important benchmarks for understanding the function of synthetic phenazines like PMS.
Pyocyanin, a well-studied phenazine produced by Pseudomonas aeruginosa, is a redox-active molecule that plays a role in the virulence of this bacterium. mdpi.comresearchgate.net Phenazine-1-carboxylic acid (PCA) is a precursor to other phenazines and can be converted to PCN or methylated to form 5-methyl-PCA, which is a precursor to PYO. asm.orgpnas.org
The redox potentials of these natural phenazines differ, influencing their specific biological roles. asm.org For instance, PMS is used as a synthetic analog of the endogenous and unstable phenazine 5-methyl-PCA to study its effects on biofilm morphogenesis. asm.orgbiorxiv.org Comparative studies involving PMS, PYO, and PCN have shown that these compounds can have differential effects on the respiratory activity and biofilm development of bacteria. biorxiv.orgbiorxiv.org
Table 2: Redox Potentials of Selected Phenazines
| Phenazine Derivative | Redox Potential (E1/2 vs. NHE at pH 7) |
| Phenazine-1-carboxylic acid (PCA) | -114 mV |
| Phenazine-1-carboxamide (PCN) | -143 mV |
| Pyocyanin (PYO) | -31 mV |
| Phenazine Methosulfate (PMS) | +80 mV |
Source: Adapted from literature data. asm.org
Synthetic Methodologies for the Generation of Novel Phenazine Derivatives for Research Purposes
The growing interest in the diverse applications of phenazines has spurred the development of various synthetic methods to create novel derivatives with tailored properties. ekb.eg These methodologies are crucial for structure-activity relationship studies and for developing new therapeutic agents and materials.
Several classical and modern synthetic routes are employed for the synthesis of phenazines. These include:
Wohl-Aue reaction: A traditional method involving the condensation of an aromatic amine with a nitroaromatic compound. ekb.eg
Condensation of 1,2-diaminobenzenes with o-quinones: A common approach for forming the phenazine core. ekb.egrasayanjournal.co.in
Buchwald-Hartwig cross-coupling reaction: A modern palladium-catalyzed method used for N-arylation, enabling the synthesis of complex and nonsymmetrically substituted phenazines. acs.orgbenthamdirect.com
Reductive cyclization of diphenylamines. ekb.eg
Solid-state synthesis: An environmentally friendly approach that involves the reaction of fine powders of reactants under solvent-free conditions. rasayanjournal.co.in
Recent research has focused on developing efficient and regioselective synthetic protocols. For example, a method for the synthesis of nonsymmetrically substituted 2,3-dialkoxyphenazine derivatives has been described, which involves Buchwald-Hartwig coupling followed by a tandem-like oxidation. acs.org Another study reported the synthesis of new imidazole-phenazine derivatives through a two-step process involving condensation and subsequent cyclodehydrogenation. nih.gov These advanced synthetic strategies allow for the precise modification of the phenazine scaffold, opening up new avenues for the discovery of phenazine derivatives with enhanced or novel functionalities for various research purposes. ekb.egbenthamdirect.com
Q & A
Q. What are the standard protocols for using phenazine methosulfate (PMS) as an electron acceptor in dehydrogenase assays?
PMS is commonly used to mediate electron transfer in enzymatic assays, such as measuring dehydrogenase activity. A typical protocol involves adding PMS (10–50 µM) to reaction mixtures containing substrates like NADH or NADPH, coupled with a terminal electron acceptor (e.g., 2,6-dichlorophenol indophenol, DCPIP). The reduction of DCPIP is monitored spectrophotometrically at 600 nm. Ensure PMS is prepared in anaerobic conditions to prevent auto-oxidation and stored in light-protected vials due to photosensitivity .
Q. How does PMS influence the fluorescence properties of photosynthetic complexes in spectroscopic studies?
PMS is used to maintain photosystem I (PSI) reaction centers in an "open" state during fluorescence measurements. However, PMS can quench singlet excited-state lifetimes of light-harvesting complexes (LHCs), reducing fluorescence quantum yields by up to 30%. Researchers should calibrate PMS concentrations (e.g., 5–20 µM) to balance RC re-opening rates and minimize quenching artifacts. Parallel measurements with closed RCs (no PMS) are recommended to quantify this effect .
Q. What are the optimal storage and handling conditions for PMS in biochemical experiments?
PMS is light-sensitive and prone to oxidation. Store lyophilized PMS at -20°C in desiccated, amber vials. For working solutions, dissolve in degassed buffer (e.g., 50 mM Tris-HCl, pH 7.4) and use immediately. Avoid repeated freeze-thaw cycles to preserve redox activity .
Advanced Research Questions
Q. How can researchers address conflicting results when PMS acts as an electron donor instead of an acceptor in specific assays?
In some bacterial dehydrogenases (e.g., Pseudomonas putida MdlB), PMS may inadvertently act as an electron donor, leading to substrate-independent DCPIP reduction. To mitigate this, omit PMS and validate assays using alternative electron acceptors (e.g., ferricyanide). Cross-validate results with genetic knockout strains or enzyme inhibitors to confirm specificity .
Q. What methodologies are recommended to quantify PMS-induced reactive oxygen species (ROS) in cellular assays?
PMS can generate superoxide anions (O₂⁻) via redox cycling, confounding results in oxidative stress studies. Use ROS scavengers (e.g., superoxide dismutase, SOD) or spin traps (e.g., TEMPO) to distinguish PMS-derived ROS from endogenous sources. Quantify O₂⁻ using nitroblue tetrazolium (NBT) reduction assays, correlating absorbance at 560 nm with SOD-inhibitable signals .
Q. How does PMS concentration affect the kinetic parameters (KM, Vmax) of membrane-associated dehydrogenases?
KM values for substrates like sorbitol or glucose can vary with PMS concentration due to altered electron transfer efficiency. Perform assays with PMS gradients (5–100 µM) and analyze data using nonlinear regression (e.g., Michaelis-Menten models). Include controls without PMS to account for non-enzymatic redox reactions. For example, KM values for sorbitol dehydrogenase in Gluconobacter spp. range from 0.5–2.0 mM depending on PMS availability .
Q. What experimental strategies resolve contradictions in PMS-mediated photophosphorylation studies?
In chloroplast assays, PMS can bypass DCMU (a PSII inhibitor)-sensitive pathways, restoring photophosphorylation. To dissect these effects, compare ATP synthesis rates in PMS-supplemented vs. PMS-free systems under varying light intensities. Use mutants deficient in cyclic electron flow (e.g., Arabidopsis pgr5) to isolate PMS-dependent pathways .
Methodological Considerations
- Data Validation : Always include negative controls (e.g., heat-inactivated enzymes, PMS-free conditions) to distinguish enzymatic activity from abiotic redox reactions .
- Concentration Optimization : Titrate PMS to balance assay sensitivity (e.g., signal-to-noise ratios) and interference (e.g., ROS generation, fluorescence quenching) .
- Cross-Disciplinary Applications : PMS is used in bioelectrochemical systems (e.g., microbial fuel cells) to enhance electron shuttling. Validate PMS compatibility with microbial consortia via growth curves and electrochemical impedance spectroscopy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
